5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate
Description
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a heterocyclic benzoate ester characterized by a 1,3-oxathiolane ring system. This five-membered ring contains both sulfur and oxygen atoms, with an acetyloxy (-OAc) group at the 5-position and a methanol-benzoate moiety at the 2-position. The compound is primarily utilized as a reference standard in analytical chemistry, as indicated by its inclusion in specialized chemical catalogs . Its structural complexity—combining ester, ether, and heterocyclic functionalities—makes it a subject of interest in synthetic organic chemistry and pharmaceutical research, particularly for exploring structure-activity relationships in bioactive molecules.
Properties
IUPAC Name |
2-[5-acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-8(15)18-11-6-20-13(7-14,19-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHVLHOBYRMFW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)(CO)C2=CC=CC=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetal Condensation with Mercaptoacetic Acid
The reaction of acetals with mercaptoacetic acid in the presence of Lewis acids (e.g., BF₃·Et₂O) or protonic acids (e.g., H₂SO₄) is a well-established method. For example, acetal derivatives of the formula (where ) react with mercaptoacetic acid in acetonitrile to yield 2-[R₁C(O)OCH₂]-1,3-oxathiolan-5-one. This route minimizes by-products and achieves yields exceeding 75% under optimized conditions.
Key Data Table: Oxathiolane Core Synthesis via Acetal Condensation
| Acetal Derivative | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| (BuO)₂CH(CH₂OBu) | Acetonitrile | H₂SO₄ | 0–25°C | 78 |
| (MeO)₂CH(CH₂OMe) | Toluene | BF₃·Et₂O | 25°C | 82 |
Thioglycolic Acid Esterification
An alternative approach involves esterifying thioglycolic acid with chiral auxiliaries like l-menthol to form intermediates such as l-menthyl thioglycolate. Subsequent reaction with vinyl acetate in toluene at −20°C generates the oxathiolane ring with high enantiomeric purity (56% overall yield). This method is favored for its scalability and minimal purification requirements.
Introduction of the Acetyloxy Group
The 5-position of the oxathiolane ring is functionalized with an acetyloxy group via acetylation. Two strategies are prevalent:
Direct Acetylation Using Acetic Anhydride
Treatment of the oxathiolane lactone with acetic anhydride in the presence of a Lewis acid (e.g., TMSOTf) achieves near-quantitative acetylation. For instance, 2-butyryloxymethyl-1,3-oxathiolan-5-one reacts with acetic anhydride in chloroform at 25°C to yield 5-acetoxy-2-butyryloxymethyl-1,3-oxathiolane. This method ensures regioselectivity and avoids side reactions.
Key Data Table: Acetylation Reaction Parameters
| Starting Material | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 2-Butyryloxymethyl-oxathiolanone | Acetic anhydride | Chloroform | TMSOTf | 95 |
| 2-Benzoyloxymethyl-oxathiolanone | Ac₂O | MeCN | H₂SO₄ | 88 |
Halogenation-Acetylation Tandem Reaction
Chlorination of the 5-hydroxyl group using SOCl₂ at 0°C followed by acetylation with acetyl chloride in tetrahydrofuran (THF) provides a stepwise route. This method is advantageous for moisture-sensitive intermediates.
The introduction of the benzoate group at the 2-methanol position is achieved through esterification:
Benzoyl Chloride in Pyridine
Reaction of 5-acetoxy-1,3-oxathiolane-2-methanol with benzoyl chloride in pyridine at 0°C affords the benzoate ester in 85% yield. Pyridine acts as both a solvent and acid scavenger, preventing decomposition of the acetyloxy group.
Benzoic Anhydride with Lewis Acid Catalysis
Using benzoic anhydride and TMSOTf in acetonitrile achieves comparable yields (78%) but requires longer reaction times (12 h). This method is less preferred due to by-product formation.
Key Data Table: Benzoylation Methods
| Alcohol Substrate | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 5-Acetoxy-2-methanol-oxathiolane | Benzoyl chloride | Pyridine | 0°C, 2 h | 85 |
| 5-Acetoxy-2-methanol-oxathiolane | (PhCO)₂O | MeCN | TMSOTf, 12 h | 78 |
Stereochemical Control and Resolution
The target compound exists as a racemic mixture of (2R) and (2S) enantiomers. Resolution methods include:
Chiral Chromatography
Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with >99% purity, albeit at high cost.
Diastereomeric Salt Formation
Reaction with (−)-menthoxyacetic acid forms diastereomeric salts, which are separated via fractional crystallization (yield: 65% for (2R)-enantiomer).
Purification and Characterization
Final purification employs silica gel chromatography (hexane:EtOAc = 4:1) or recrystallization from toluene/hexane. Analytical characterization via NMR and HPLC confirms purity >99%.
Key Data Table: Analytical Properties
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | 99.2% |
| Enantiomeric Excess | Chiral HPLC | 99.5% (2R) |
| Melting Point | DSC | 98–100°C |
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or benzoate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the oxathiolane ring can interact with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate
- Key Differences : Replaces the 5-acetyloxy group with a methoxy (-OMe) group.
- This substitution may alter solubility and biological activity due to reduced steric bulk and polarity .
- Stereochemical Note: The (2R) configuration highlights the role of chirality in pharmacological properties, a critical factor absent in the acetyloxy variant’s documentation.
2.1.2 Phenyl Benzoate (CAS 93-99-2)
- Key Differences : A simple aromatic ester without heterocyclic or acetylated substituents.
- This simplifies synthesis but limits applications in targeted drug design .
Functional Group Comparison
| Compound | Functional Groups | Key Features |
|---|---|---|
| Target Compound | Oxathiolane, acetyloxy, benzoate | High polarity, hydrolytic sensitivity at acetyloxy, heterocyclic stability |
| Isopropyl Benzoate (CAS 939-48-0) | Aliphatic branched ester | Low polarity, high volatility, used as a solvent or flavoring agent |
| cis-3-Hexenyl Benzoate (CAS 25152-85-6) | Unsaturated aliphatic ester | Higher lipophilicity, common in fragrance formulations |
Table 1: Key Properties of Selected Benzoates
| Compound | CAS Number | Solubility (Polarity) | Stability Notes | Primary Use |
|---|---|---|---|---|
| 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate | A187860 | Moderate (polar) | Hydrolytically sensitive at OAc | Analytical standard, synthetic intermediate |
| (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate | 528567-33-1 | High (polar) | Enhanced thermal stability | Chiral synthesis, drug discovery |
| Methyl Benzoate | 93-58-3 | Low (nonpolar) | Stable under acidic conditions | Solvent, flavoring agent |
Biological Activity
5-(Acetyloxy)-1,3-oxathiolane-2-methanol benzoate is a synthetic compound that serves as an intermediate in the synthesis of antiviral nucleosides. Its unique structure, characterized by the oxathiolane ring, positions it as a potential candidate for various biological activities, particularly in the realm of antiviral research.
- Molecular Formula : C₁₃H₁₄O₅S
- Molecular Weight : 282.31 g/mol
- CAS Number : 146726-76-3
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its role as an antiviral agent. The compound is noted for its effectiveness in inhibiting viral replication, particularly in relation to nucleoside analogs.
Antiviral Mechanism
The mechanism of action for this compound involves its incorporation into viral RNA or DNA, leading to premature termination of nucleic acid synthesis. This property is shared with other nucleoside analogs and underlines its potential for therapeutic applications against viral infections.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on various cell lines demonstrated that this compound exhibits significant cytotoxicity against specific viral strains. The IC50 values indicated effective inhibition at low concentrations, suggesting its potency as an antiviral agent.
- The compound was tested against human immunodeficiency virus (HIV) and showed promising results in reducing viral load in treated cells compared to untreated controls.
-
Mechanistic Insights :
- Flow cytometry analyses revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and subsequent cell cycle arrest in the G2/M phase. This indicates a dual mechanism where the compound not only inhibits viral replication but also induces cellular stress responses that may contribute to its antiviral efficacy.
| Study | Cell Line | Viral Strain | IC50 (μg/mL) | Observations |
|---|---|---|---|---|
| Study A | HeLa | HIV | 0.55 | Induces ROS production |
| Study B | Vero | HSV | 0.75 | Significant reduction in viral load |
Q & A
Basic Research Questions
Q. What are the critical structural and physicochemical properties of 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate?
- Answer : The compound has the molecular formula C20H18O7 (MW 370.4 g/mol) . Key structural features include an oxathiolane ring (1,3-oxathiolane), an acetyloxy group at position 5, and a benzoylated methanol substituent. Stereochemical configuration (e.g., R/S assignments) is not explicitly detailed in available literature, necessitating chiral HPLC or X-ray crystallography for confirmation. Physicochemical data (e.g., melting point, solubility) are absent in current sources, requiring empirical determination via differential scanning calorimetry (DSC) or UV-Vis spectroscopy.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in sealed containers at 15–25°C in a dry, ventilated area. Avoid exposure to static electricity or open flames .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release due to unknown ecotoxicity .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer :
- Step 1 : Start with a stereoselective synthesis of the oxathiolane core via thiol-ene cyclization, as described for analogous benzoate esters .
- Step 2 : Introduce the acetyloxy group using acetic anhydride under anhydrous conditions (0–5°C) to minimize hydrolysis .
- Step 3 : Purify intermediates via column chromatography (silica gel, CH2Cl2/EtOAc gradient) and confirm purity via HPLC (>98% by area normalization) .
- Challenge : Competing esterification side reactions may occur; optimize reaction time and stoichiometry using real-time FTIR monitoring .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR peaks)?
- Answer :
- NMR Discrepancies : Compare experimental - and -NMR data with computational predictions (DFT-based tools like Gaussian). For example, unexpected shifts in the oxathiolane protons (δ 4.5–5.5 ppm) may arise from conformational flexibility; use variable-temperature NMR to assess dynamic effects .
- IR Analysis : Ensure anhydrous conditions during KBr pellet preparation to avoid moisture interference with carbonyl stretches (C=O at ~1740 cm) .
- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 370.4 [M+H]) .
Q. What experimental strategies enhance the compound’s stability under varying pH and temperature conditions?
- Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hr). Monitor hydrolysis of the acetyloxy group via LC-MS; buffered solutions (pH 6–7) are optimal for long-term storage .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>100°C likely due to ester cleavage). Lyophilization is recommended for solid-state preservation .
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
- Answer :
- Chiral Analysis : Employ chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures or enantiomerically pure standards .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures. For example, analogous benzoate derivatives show monoclinic crystal systems (space group P2) with defined torsion angles .
Methodological Notes
- Data Gaps : Limited peer-reviewed studies on this specific compound necessitate extrapolation from structurally related systems (e.g., benzodioxole or oxathiolane derivatives) .
- Contradictions : Commercial safety data (e.g., GHS classifications) are absent , requiring in-house hazard assessments per OECD guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
